

Dihydroxyaflavinine HPLC-UV method development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydroxyaflavinine

Cat. No.: B211583

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Application Note:

Analysis of **Dihydroxyaflavinine** using a Validated HPLC-UV Method

Introduction

Dihydroxyaflavinine is an indole diterpenoid metabolite produced by various fungi, including *Aspergillus flavus*.^[1] As a secondary metabolite, its presence and concentration can be of significant interest in fungal research, natural product discovery, and as a potential biomarker. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **dihydroxyaflavinine** in fungal extracts. The method is designed to be simple, rapid, and suitable for routine analysis in a research or quality control setting.

Chemical Structure:

- Compound: **Dihydroxyaflavinine**
- CAS Number: 76410-56-5
- Molecular Formula: C₂₈H₃₉NO₃^[1]
- Molecular Weight: 437.61 g/mol ^[1]

Experimental Protocols

1. Materials and Reagents

- **Dihydroxyflavinine** standard (purity $\geq 95\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)
- Methanol (analytical grade)
- Chloroform (analytical grade)
- 0.22 μm Syringe filters (PTFE or nylon)

2. Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Data acquisition and processing software.

3. Sample Preparation: Fungal Extract

This protocol is adapted from general methods for extracting fungal secondary metabolites.[\[2\]](#)

- Fungal mycelia are cultured in a suitable liquid or solid medium.
- For solid cultures, the medium is extracted overnight with a 1:1 mixture of methanol and chloroform at room temperature with shaking.[\[2\]](#)
- The extract is filtered to remove solid debris.

- The filtrate is then subjected to liquid-liquid partitioning by adding chloroform and water. The mixture is stirred and transferred to a separatory funnel.
- The organic (chloroform) layer containing **dihydroxyaflavinine** is collected and evaporated to dryness under reduced pressure.
- The dried extract is reconstituted in a known volume of the mobile phase starting condition (e.g., 85:15 Water:Acetonitrile with 0.05% TFA).
- The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.[3]

4. Chromatographic Conditions

- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
- Gradient Program:
 - 0-2 min: 15% B
 - 2-15 min: 15% to 100% B
 - 15-18 min: 100% B
 - 18.1-20 min: 15% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- UV Detection Wavelength: 280 nm (based on typical absorbance for indole compounds)

5. Method Validation

The developed method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

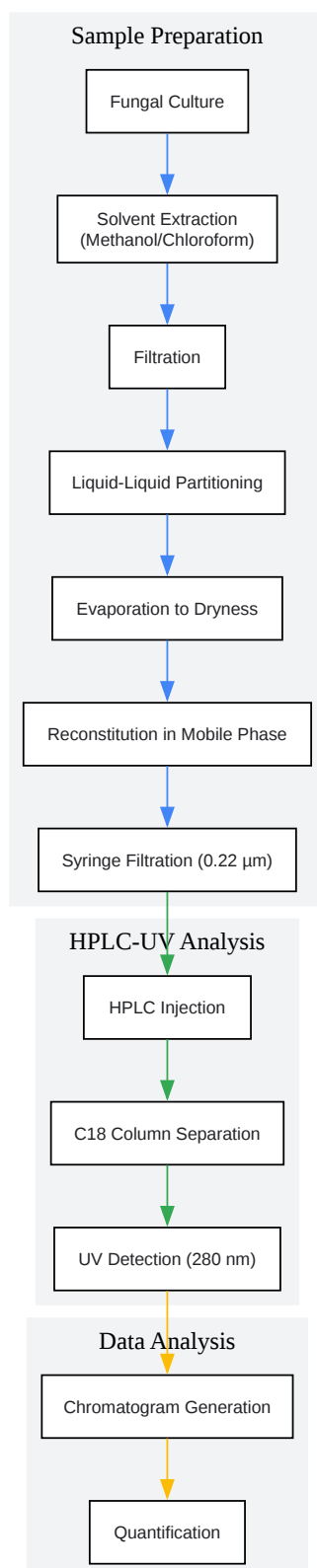
- **Linearity:** A calibration curve is constructed by injecting a series of **dihydroxyaflavinine** standards at different concentrations.
- **Precision:** Assessed by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD).
- **Accuracy:** Determined by spike-and-recovery experiments, where a known amount of **dihydroxyaflavinine** is added to a sample matrix.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Determined based on the signal-to-noise ratio of the detector response.

Data Presentation

Table 1: Summary of Quantitative Data for **Dihydroxyaflavinine** Analysis

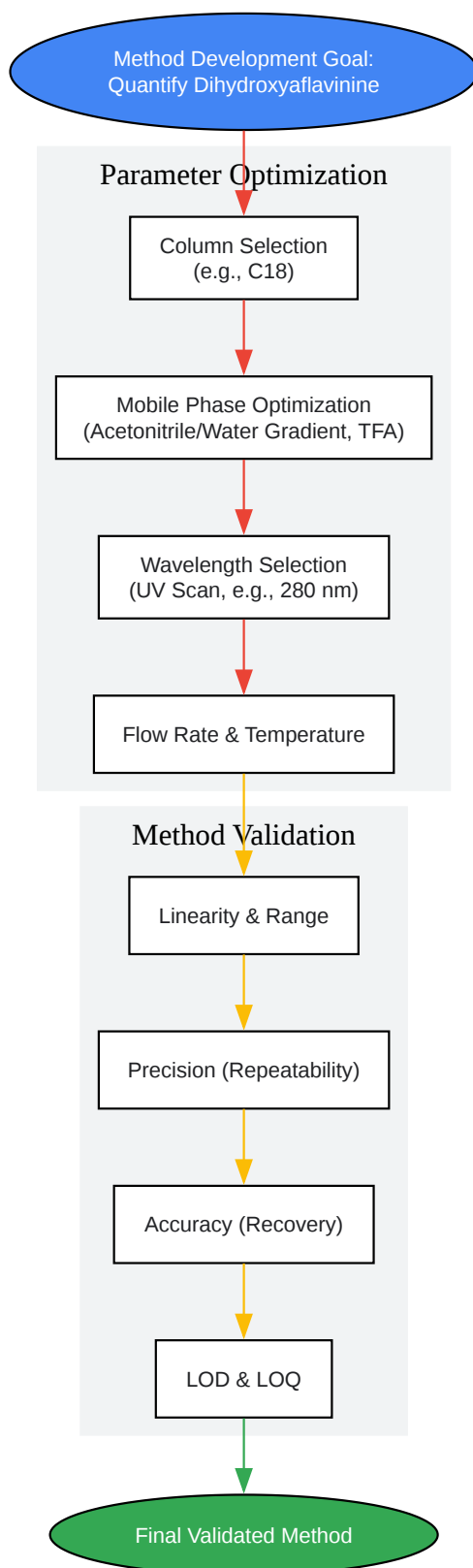
Parameter	Result
Retention Time	~11.5 min
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD, n=6)	< 2.0%
Accuracy (Recovery %)	98 - 103%
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantitation (LOQ)	0.6 µg/mL

Visualizations



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Caption: Experimental workflow for **dihydroxyflavinine** analysis.



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Caption: Logical flow of HPLC-UV method development.

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References

- 1. dihydroxyaflavinine | 76410-56-5 [amp.chemicalbook.com]
- 2. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
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